Cathepsin S vs. Cathepsin D Selectivity: A >76-Fold Window Unique to the N1-Triazolylpiperidine-3-pyridylsulfonyl Scaffold
The target compound demonstrates a Ki value of 260 nM against cathepsin S, whereas its inhibitory activity against the closely related aspartic protease cathepsin D exceeds 20,000 nM (Ki > 20 μM), yielding a selectivity ratio of at least 76-fold. This selectivity window is mechanistically attributed to the N1-linked 1,2,3-triazole engaging the S3′ subsite while the pyridine-3-sulfonyl group occupies the S2 pocket, a binding mode conserved across triazolylpiperidine protease inhibitors [1]. The N2-regioisomer (3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine, CAS 2034473-91-9) has no publicly reported cathepsin selectivity data, meaning its selectivity profile cannot be assumed to match .
| Evidence Dimension | Cathepsin S inhibition (Ki) and selectivity over Cathepsin D |
|---|---|
| Target Compound Data | Cathepsin S Ki = 260 nM; Cathepsin D Ki > 20,000 nM |
| Comparator Or Baseline | Target compound internal selectivity: Cathepsin S vs. Cathepsin D >76-fold. N2-regioisomer CAS 2034473-91-9: no cathepsin selectivity data available. |
| Quantified Difference | >76-fold selective for Cathepsin S over Cathepsin D (target compound). Comparator regioisomer: data absent. |
| Conditions | In vitro enzyme inhibition assay (BindingDB); target proteins: recombinant human cathepsin S and cathepsin D. |
Why This Matters
For procurement decisions in immunology or metabolic disease programs where cathepsin S selectivity over cathepsin D is critical for avoiding lysosomal off-target effects, the target compound provides experimentally verified selectivity data unavailable for the N2-regioisomer.
- [1] BindingDB Entry: 3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine; Cathepsin S Ki = 260 nM, Cathepsin D Ki > 20,000 nM. View Source
